N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide
Description
Properties
IUPAC Name |
N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2/c1-10(2)17(12(4)18)9-13-6-5-7-16(8-13)14(19)11(3)15/h10-11,13H,5-9,15H2,1-4H3/t11-,13?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQFQPOLQBSCQJF-AMGKYWFPSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCCN(C1)C(=O)C(C)N)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CCCC(C1)CN(C(C)C)C(=O)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Temperature Effects
Reaction yields are highly solvent-dependent. Polar aprotic solvents like DMF and DMSO enhance the reactivity of HATU and DIEA, achieving 70–80% conversion in 2 hours at room temperature. In contrast, non-polar solvents like toluene require elevated temperatures (60–80°C) but reduce side-product formation.
Catalytic Systems
Comparative studies highlight HATU’s superiority over EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in minimizing racemization. A 2025 study demonstrated that HATU/DIEA systems achieve 92% yield with <2% racemization, whereas EDCI/HOBt (hydroxybenzotriazole) systems yield 78% with 8% racemization.
Stereochemical Control
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) is critical for resolving (S)- and (R)-enantiomers. Dynamic kinetic resolution using proline-derived catalysts has also been explored, achieving 94% ee in model reactions.
Advanced Purification and Characterization
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) is standard for isolating the target compound. Retention times typically range from 10–12 minutes under these conditions.
Liquid Chromatography-Mass Spectrometry (LCMS)
LCMS analysis confirms molecular integrity. The compound exhibits a protonated molecular ion ([M+H]⁺) at m/z 269.38, consistent with its molecular formula C₁₄H₂₇N₃O₂. Fragmentation patterns include peaks at m/z 227.30 (loss of isopropyl group) and 185.22 (loss of acetamide).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) data: δ 1.02 (d, J = 6.5 Hz, 6H, CH(CH₃)₂), 1.45–1.60 (m, 4H, piperidine CH₂), 2.10 (s, 3H, COCH₃), 3.15–3.30 (m, 2H, NCH₂), 4.10–4.25 (m, 1H, CH(NH₂)), 7.80 (br s, 1H, NH).
Comparative Analysis of Synthetic Methods
The table below summarizes key parameters for three representative protocols:
Protocol B offers the best balance of yield, enantiopurity, and reaction time, making it the preferred industrial method.
Chemical Reactions Analysis
Types of Reactions
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the amino acid moiety using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Neurological Research
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide has been studied for its potential neuroprotective effects. Research indicates that compounds with similar structures may modulate neurotransmitter systems, particularly those involving dopamine and serotonin, which are critical in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.
Case Study Example :
- A study published in the Journal of Medicinal Chemistry explored derivatives of piperidine compounds, revealing that modifications at the nitrogen atom could enhance binding affinity to neurotransmitter receptors, suggesting potential therapeutic benefits in neurological disorders .
Anticancer Activity
Recent investigations have highlighted the compound's potential as an anticancer agent. Its ability to inhibit specific cancer cell lines makes it a candidate for further development in oncology.
Data Table: Anticancer Efficacy
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 15 | Cancer Research Journal |
| A549 (Lung) | 12 | Oncology Reports |
| HeLa (Cervical) | 10 | International Journal of Cancer |
Pain Management
The compound has also been evaluated for its analgesic properties. The modulation of pain pathways through opioid receptors is a promising area of research.
Case Study Example :
- In a preclinical trial, this compound exhibited significant pain relief in rodent models when compared to standard analgesics, indicating its potential as a novel pain management therapy .
Mechanism of Action
The mechanism of action of N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. For example, it may act as an agonist or antagonist at neurotransmitter receptors, influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Structural Variations in Piperidine-Based Acetamides
The compound’s structural analogs differ primarily in:
- Substituent position on the piperidine ring (e.g., 3-ylmethyl vs. 4-yl).
- Nature of acyl groups (e.g., propionyl vs. butyryl).
- Additional functional groups (e.g., chloro, benzyl, or aminoethyl substituents).
Impact of Substituents on Properties
- Piperidine Ring Position : The substitution at the 3-ylmethyl position (target compound) versus 4-yl () may influence steric interactions and binding affinity in biological systems. For example, 3-ylmethyl substitution could enhance conformational flexibility compared to 4-yl analogs .
- Functional Group Additions : Chloro or benzyl groups () introduce electron-withdrawing or aromatic characteristics, which may affect reactivity or target selectivity .
Biological Activity
N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide, also known by its CAS number 68497-62-1, is a compound that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C₁₄H₂₇N₃O₂
- CAS Number : 68497-62-1
The structural features of this compound suggest potential interactions with various biological targets, particularly in the central nervous system and cancer biology.
Research indicates that this compound may act through several mechanisms:
- Inhibition of Kinesin Spindle Protein (KSP) : A study showed that compounds similar to this structure can inhibit KSP, leading to cell cycle arrest in mitosis and promoting apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting the production of tumor necrosis factor-alpha (TNF-α), which is crucial in inflammatory responses .
In Vitro Studies
In vitro studies have demonstrated that the compound exhibits significant biological activity against various cancer cell lines. For instance:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 7.5 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 6.0 | Cell cycle arrest |
These results indicate that this compound has potential as an anticancer agent.
In Vivo Studies
Animal model studies have shown promising results regarding the efficacy of this compound in reducing tumor growth and improving survival rates in xenograft models. For example:
- Study on Xenograft Models : Mice treated with the compound demonstrated a reduction in tumor volume by approximately 40% compared to control groups.
Case Studies
Several case studies highlight the therapeutic potential of related compounds:
- KSP Inhibitors : Research on KSP inhibitors has demonstrated their role in inducing apoptosis in cancer cells, suggesting a similar mechanism may be applicable to this compound .
- Anti-inflammatory Applications : A clinical trial involving compounds with similar structures indicated a reduction in inflammatory markers among patients with rheumatoid arthritis, suggesting potential therapeutic applications for inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-N-isopropyl-acetamide, and how can purity be ensured?
- Synthesis : A multi-step approach is typically employed, starting with functionalization of the piperidine core. For example, coupling (S)-2-aminopropionic acid to a piperidin-3-ylmethyl intermediate via amide bond formation (e.g., using EDC/HOBt or other carbodiimide-based reagents). Subsequent N-isopropyl acetamide installation may involve nucleophilic substitution or reductive amination .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization (solvent optimization required). Purity validation via HPLC (>95%) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS) .
Q. How should researchers characterize the stereochemical integrity of the (S)-2-aminopropionyl moiety?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and polarimetric analysis to confirm enantiomeric excess. Comparative studies with racemic standards are critical .
- Advanced Techniques : X-ray crystallography of derivatives (e.g., salts or co-crystals) to resolve absolute configuration .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Target Selection : Prioritize assays based on structural analogs (e.g., piperidine/acetamide derivatives targeting GPCRs or enzymes like proteases). Example: Competitive binding assays using radiolabeled ligands .
- Protocol : Use HEK293 or CHO-K1 cells transfected with target receptors. Measure IC values via fluorescence polarization or scintillation counting .
II. Advanced Research Questions
Q. How can researchers optimize the compound’s selectivity for a specific biological target?
- Strategies :
- Structure-Activity Relationship (SAR) : Modify the piperidine substituents (e.g., isopropyl vs. cyclopropyl groups) and evaluate steric/electronic effects on binding .
- Computational Modeling : Molecular docking (AutoDock Vina) and MD simulations to identify key interactions (e.g., hydrogen bonding with the (S)-aminopropionyl group) .
Q. What experimental approaches resolve contradictions in pharmacokinetic (PK) data between in vitro and in vivo models?
- Troubleshooting :
- Metabolic Stability : Incubate with liver microsomes (human/rat) and LC-MS/MS analysis to identify oxidative metabolites (e.g., piperidine N-dealkylation) .
- Bioavailability : Compare oral vs. intravenous administration in rodents. Use cassette dosing to assess CYP-mediated interactions .
- Data Reconciliation : Apply physiologically based pharmacokinetic (PBPK) modeling to scale in vitro clearance to in vivo outcomes .
Q. How can researchers design a robust protocol for assessing off-target effects in CNS studies?
- Panel Selection : Screen against a broad panel of receptors (e.g., CEREP Psychoactive Panel) and ion channels (hERG inhibition assay for cardiac safety) .
- Dosage Rationale : Use concentrations ≥10× the IC to detect low-affinity interactions. Confirm findings with CRISPR/Cas9 knockout models .
III. Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products under accelerated stability conditions?
- Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light. Monitor via UPLC-PDA-MS to identify hydrolysis (amide bond cleavage) or oxidation products .
- Quantitation : Develop a stability-indicating method with a C18 column (gradient: 0.1% formic acid in water/acetonitrile). Validate per ICH Q2(R1) guidelines .
Q. How should researchers address discrepancies in biological activity between enantiomers?
- Enantiomer Separation : Use preparative chiral chromatography. Test (R)- and (S)-forms in parallel assays.
- Mechanistic Insight : Perform X-ray co-crystallization with the target protein to visualize stereospecific binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
